molecular formula C10H9ClN4 B1491419 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine CAS No. 1248264-56-3

2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B1491419
CAS No.: 1248264-56-3
M. Wt: 220.66 g/mol
InChI Key: IWUFOUYNIVZNAH-UHFFFAOYSA-N
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Description

2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.

Biochemical Pathways

The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary enzymes it interacts with is acetyl-CoA carboxylase. This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or modulation of its function . Additionally, the compound has been shown to exhibit antimicrobial activity, interacting with bacterial proteins and enzymes, thereby inhibiting their growth . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a lead compound for developing antimicrobial agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound has demonstrated the ability to inhibit growth by targeting specific enzymes involved in essential metabolic pathways . In mammalian cells, it has been observed to influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. The compound’s impact on gene expression has also been noted, with changes in the expression levels of genes involved in cell cycle regulation and metabolic processes . These cellular effects underscore the compound’s potential as a research tool for studying cellular functions and as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with acetyl-CoA carboxylase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the compound’s effects on cellular functions can vary over time, with initial inhibitory effects on enzyme activity and cell proliferation being followed by adaptive cellular responses . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as inhibition of bacterial growth and modulation of enzyme activity . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical or cellular effects . These dosage-dependent effects underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the fatty acid biosynthesis pathway, where the compound interacts with acetyl-CoA carboxylase, leading to inhibition of fatty acid synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, providing insights into the compound’s potential as a metabolic regulator.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFOUYNIVZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.